Catalyst-Free Hydrohalogenation via Salt Formation
The hydrochloride salt form of 2-ethynylpyridine is not merely a matter of convenience; it is mechanistically essential for enabling hydrohalogenation via nucleophilic addition without requiring special reagents. In contrast, the free base form or isomers lacking the ortho-substitution pattern cannot achieve this same intramolecular proximity-driven activation [1]. The protocol yields 2-(2-chloroethenyl)pyridine in high yields and is also applicable to hydrobromination and hydroiodination [1].
| Evidence Dimension | Reaction feasibility and yield of hydrohalogenation |
|---|---|
| Target Compound Data | Reaction proceeds readily to produce 2-(2-chloroethenyl)pyridine in high yields via intramolecular nucleophilic addition |
| Comparator Or Baseline | Acetic acid with 2-ethynylpyridine free base: no reaction due to lack of salt formation; other regioisomers (3- or 4-ethynylpyridine): lack spatial proximity required for intramolecular activation |
| Quantified Difference | Reaction proceeds vs. no reaction under identical conditions |
| Conditions | Treatment with hydrochloric acid at room temperature without special reagents or metal catalysts |
Why This Matters
Users requiring efficient halogenation of the ethynyl group can achieve this transformation without catalyst optimization or purification overhead, whereas the free base or other isomers would fail under the same conditions.
- [1] Yamaguchi, K., et al. Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. ACS Omega, 2017, 2(4), 1265–1272. View Source
